Home > Products > Screening Compounds P110596 > BAY-6035-R-isomer
BAY-6035-R-isomer - 2283389-29-5

BAY-6035-R-isomer

Catalog Number: EVT-261005
CAS Number: 2283389-29-5
Molecular Formula: C22H28N4O3
Molecular Weight: 396.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-6035 is an inhibitor of the methylation of MEKK2 peptide.
Synthesis Analysis

Methods and Technical Details

The synthesis of BAY-6035 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 2-amino-1-phenylethanones.
  2. Protection of Amines: The amines are protected as allyl carbamates.
  3. Mannich Reaction: A Mannich reaction is performed using formaldehyde and piperidine to introduce necessary functional groups.
  4. Formation of Pyrazoline Moiety: The resulting product mixture undergoes treatment with hydrazine monohydrate to install the pyrazoline moiety.
  5. Further Reactions: Subsequent reactions involve the use of diphenyl N-cyanocarbonimidate, leading to the desired amide products through various coupling reactions .

These synthetic routes highlight the complexity and multi-step nature of producing BAY-6035, emphasizing the need for precise control over reaction conditions to achieve high yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of BAY-6035 features a benzodiazepine core, which is characteristic of many inhibitors targeting methyltransferases. The compound's structure has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Key structural data includes:

  • Molecular Formula: C17H20N4O2
  • Molecular Weight: 312.37 g/mol
  • Key Functional Groups: Benzodiazepine ring system, pyrazoline moiety, and various substituents that enhance its binding affinity to SMYD3.

The specific stereochemistry of the compound plays a crucial role in its biological activity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

BAY-6035 can undergo several chemical reactions due to its functional groups:

  1. Oxidation Reactions: Potentially leading to sulfoxides or sulfones.
  2. Reduction Reactions: Reduction of nitro or carbonyl groups may yield amines or alcohols.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process and Data

BAY-6035 functions as a substrate-competitive inhibitor of SMYD3 by binding to the enzyme's active site, thereby preventing the methylation of target lysine residues on histones and other proteins. This inhibition alters gene expression patterns associated with cancer progression.

The mechanism involves:

  1. Binding Affinity: The compound's structure allows it to fit snugly into the active site of SMYD3, competing with natural substrates.
  2. Inhibition Kinetics: Studies have shown that BAY-6035 exhibits significant inhibition constants (IC50 values), indicating its potency as an inhibitor .

This mechanism underscores the potential therapeutic applications of BAY-6035 in cancer treatment by modulating epigenetic regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY-6035 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound has shown stability under physiological conditions for extended periods, making it suitable for biological applications.
  • Melting Point: Specific melting point data is not widely reported but is critical for assessing purity during synthesis.

These properties are essential for determining the compound's behavior in biological systems and during drug formulation .

Applications

Scientific Uses

BAY-6035 serves multiple scientific purposes:

  1. Cancer Research: As a selective inhibitor of SMYD3, it is used to investigate the enzyme's role in tumorigenesis and potential pathways for therapeutic intervention.
  2. Epigenetic Studies: The compound aids in understanding how methylation affects gene expression and cellular function.
  3. Drug Development: BAY-6035 is part of ongoing efforts to develop new classes of antineoplastic agents targeting epigenetic modifiers .
Introduction to SMYD3 and Epigenetic Modulation

Role of SMYD3 in Histone Methylation and Cancer Pathogenesis

SMYD3 (SET and MYND Domain-Containing Protein 3) is a lysine methyltransferase with dual nuclear and cytoplasmic functions. Initially characterized as a transcriptional regulator via histone H3 lysine 4 (H3K4) methylation, SMYD3 catalyzes mono-, di-, and tri-methylation of histone and non-histone substrates. A landmark study identified histone H4 lysine 5 (H4K5) as its primary histone target, establishing H4K5me as a novel epigenetic mark directly linked to oncogenesis [1] [4]. Mechanistically, SMYD3 depletion reduces global H4K5me1 levels and attenuates cancer cell phenotypes, while catalytic mutants (Smyd3F183A, Smyd3N205A) fail to rescue transformed growth in anchorage-independent assays [4]. This enzymatic dependency positions SMYD3 as a key epigenetic driver across solid tumors, including:

  • Hepatocellular carcinoma: SMYD3 overexpression correlates with proliferation and metastasis
  • Breast cancer: Direct methylation of HER2 promotes homodimerization and oncogenic signaling
  • Prostate cancer: SMYD3-mediated methylation activates MAP3K2 in the RAS-RAF pathway [3] [6]

Table 1: SMYD3 Substrates and Oncogenic Functions

Substrate TypeSpecific TargetBiological ConsequenceCancer Association
HistoneH4K5Transcriptional activationPan-cancer proliferation
KinaseMAP3K2RAS/ERK pathway activationProstate cancer metastasis
ReceptorHER2Receptor dimerizationBreast cancer progression
ReceptorVEGFR1Angiogenesis signalingTumor microenvironment remodeling

Epigenetic Targets in Oncology: Rationale for SMYD3 Inhibition

The oncogenic potency of SMYD3 extends beyond canonical histone methylation. Its overexpression correlates with:

  • Poor prognosis: Elevated SMYD3 mRNA and protein levels predict reduced overall survival in gastric (STAD), endometrial, and oral squamous cell carcinomas (OSCC) [8] [9]
  • Therapeutic resistance: SMYD3 facilitates DNA repair via methylation of LIG4 in the non-homologous end joining (NHEJ) pathway, conferring radioresistance in endometrial cancer [8]
  • Transcriptional reprogramming: Binding to 5′-CCCTCC-3′ promoter motifs activates oncogenes (e.g., HMGA2 in OSCC) through H3K4me3 deposition [9]

Genetic knockdown studies validate SMYD3 as a druggable target: shRNA-mediated depletion suppresses colony formation, invasion, and xenograft growth across in vitro and in vivo models [3] [8]. This functional indispensability, combined with its tumor-specific overexpression, provides a compelling therapeutic window for targeted inhibition.

Emergence of BAY-6035-R-isomer as a Selective SMYD3 Inhibitor

Prior SMYD3 inhibitors suffered from limited potency or selectivity:

  • BCI-121: First-generation compound with moderate activity (IC₅₀ ~5 μM) but undefined stereochemistry
  • EPZ031686: SAM-competitive inhibitor with suboptimal cellular permeability [5]
  • GSK2807: Pan-SMYD family inhibitor lacking specificity [5]

BAY-6035 emerged from a thermal shift assay (TSA)-based high-throughput screen of 410,000 compounds [2] [7]. Optimization yielded the R-isomer as the eutomer, featuring:

  • A benzodiazepine core occupying the hydrophobic lysine-binding pocket
  • Unique hydrogen bonding with Ser202 and Tyr239 in the substrate-binding site
  • Stereospecific interactions enhancing binding affinity over the S-counterpart

Table 2: SMYD3 Inhibitor Pharmacological Profiles

CompoundChemical ClassIC₅₀ (Enzymatic)Cellular IC₅₀Selectivity
BAY-6035-RBenzodiazepine55 nM<100 nM (MAP3K2 methylation)>100-fold vs. kinases/PKMTs
EPZ031686Piperidinyl sulfonamide12 nM>1 μMModerate
BCI-121Benzimidazole~5 μM~10 μMLow
Compound 7r*Tetrahydrofuranyl spirooxindoleN/A1.2 μM (BGC823)Undetermined

*From [5], included for structural comparison

Biophysical validation confirmed R-isomer superiority:

  • Surface plasmon resonance (SPR): KD = 38 nM for SMYD3
  • Isothermal titration calorimetry (ITC): ΔG = -10.2 kcal/mol, driven by favorable enthalpy
  • Cellular target engagement: >90% inhibition of MAP3K2-K260 methylation at 100 nM [2] [7]

The R-configuration maximizes complementarity with an allosteric subpocket adjacent to the catalytic cleft, rationalizing its >50-fold potency gain over early racemic mixtures.

Properties

CAS Number

2283389-29-5

Product Name

BAY-6035-R-isomer

IUPAC Name

(R)-5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carboxamide

Molecular Formula

C22H28N4O3

Molecular Weight

396.49

InChI

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-5-4-15(21(28)23-7-6-14-2-3-14)10-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m1/s1

InChI Key

LWGLEGRTVIBQFG-NVPAJSRCSA-N

SMILES

O=C(C1=CC=C(C(N(C(N2CC3CC3C2)=O)[C@H](C)C4)=C1)NC4=O)NCCC5CC5

Solubility

Soluble in DMSO

Synonyms

BAY6035; BAY 6035; BAY-6035

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.